molecular formula C21H29NO3 B1389462 N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline CAS No. 1040687-32-8

N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline

Cat. No.: B1389462
CAS No.: 1040687-32-8
M. Wt: 343.5 g/mol
InChI Key: GNNFVVWQMFYUFR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline involves several steps. The synthetic route typically includes the reaction of 4-(sec-butoxy)benzyl chloride with 4-(2-ethoxyethoxy)aniline under specific conditions . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Mechanism of Action

The mechanism of action of N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-butan-2-yloxyphenyl)methyl]-4-(2-ethoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-4-17(3)25-21-10-6-18(7-11-21)16-22-19-8-12-20(13-9-19)24-15-14-23-5-2/h6-13,17,22H,4-5,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNFVVWQMFYUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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